molecular formula C5H10N4 B13076569 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

Cat. No.: B13076569
M. Wt: 126.16 g/mol
InChI Key: IIMUPZAEZQFHSY-UHFFFAOYSA-N
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Description

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a methyl group at the 3-position and an ethylamine group at the 2-position. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of hydrazine with acetic acid to form acetylhydrazine. This intermediate then reacts with formamide to yield 3-methyl-1,2,4-triazole. The final step involves the alkylation of 3-methyl-1,2,4-triazole with ethylamine under basic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group or the ethylamine group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without the methyl and ethylamine substituents.

    3-Methyl-1,2,4-triazole: Similar structure but lacks the ethylamine group.

    2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine: Similar structure but without the methyl group.

Uniqueness

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is unique due to the presence of both the methyl group and the ethylamine group, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding interactions and specificity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2-(3-methyl-1,2,4-triazol-4-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-5-8-7-4-9(5)3-2-6/h4H,2-3,6H2,1H3

InChI Key

IIMUPZAEZQFHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1CCN

Origin of Product

United States

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